2-(5-Chloro-2-methylphenoxy)benzaldehyde
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Overview
Description
2-(5-Chloro-2-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H11ClO2. It is a chlorinated aromatic aldehyde, which is often used as an intermediate in the synthesis of various chemical products. The compound is characterized by the presence of a benzaldehyde group attached to a chlorinated phenoxy ring, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-methylphenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-chloro-2-methylphenol and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(5-Chloro-2-methylphenoxy)benzoic acid.
Reduction: 2-(5-Chloro-2-methylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-methylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)benzaldehyde
- 2-(5-Bromo-2-methylphenoxy)benzaldehyde
- 2-(5-Chloro-2-ethylphenoxy)benzaldehyde
Uniqueness
2-(5-Chloro-2-methylphenoxy)benzaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and interactions in chemical reactions. This structural uniqueness makes it a valuable intermediate in the synthesis of specific target molecules.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-7-12(15)8-14(10)17-13-5-3-2-4-11(13)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZSXXUSYOETOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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